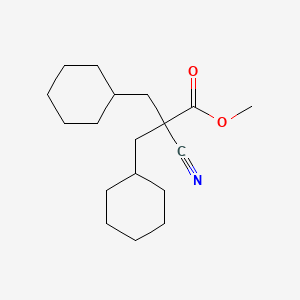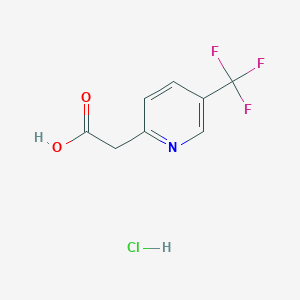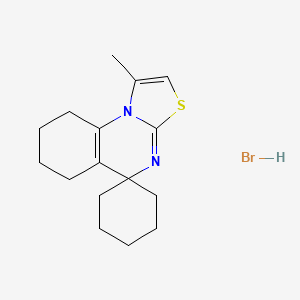
Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) is a coordination compound that features a cobalt(III) center. This compound is notable for its unique structure, which includes dimethylglyoximato ligands, a trifluoromethyltetrazolato ligand, and a tri-n-butylphosphine ligand. The combination of these ligands imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) typically involves the reaction of cobalt(III) salts with dimethylglyoxime, trifluoromethyltetrazole, and tri-n-butylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands can be replaced by other ligands under appropriate conditions.
Coordination Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired reaction outcome.
Major Products Formed
The major products formed from reactions involving Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(IV) complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands.
Applications De Recherche Scientifique
Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Material Science: It is used in the development of new materials with specific electronic, magnetic, or optical properties.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including its ability to interact with biological molecules and its potential use in drug delivery systems.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of cobalt and the effects of different ligands on the properties of the metal center.
Mécanisme D'action
The mechanism of action of Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) involves its ability to coordinate with other molecules and participate in redox reactions. The cobalt center can undergo changes in its oxidation state, which can influence the reactivity and stability of the compound. The ligands play a crucial role in stabilizing the cobalt center and modulating its chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(dimethylglyoximato)cobalt(III): This compound lacks the trifluoromethyltetrazolato and tri-n-butylphosphine ligands, resulting in different chemical properties.
Bis(dimethylglyoximato)N-2(5-methyltetrazolato)(tri-n-butylphosphine)cobalt(III): This compound has a similar structure but with a methyltetrazolato ligand instead of a trifluoromethyltetrazolato ligand.
Uniqueness
The presence of the trifluoromethyltetrazolato ligand in Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) imparts unique electronic and steric properties to the compound, making it distinct from other similar compounds
Propriétés
Formule moléculaire |
C22H42CoF3N8O4P+ |
|---|---|
Poids moléculaire |
629.5 g/mol |
Nom IUPAC |
cobalt(3+);(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;tributylphosphanium;5-(trifluoromethyl)-1,2,3-triaza-4-azanidacyclopenta-2,5-diene |
InChI |
InChI=1S/C12H27P.2C4H8N2O2.C2F3N4.Co/c1-4-7-10-13(11-8-5-2)12-9-6-3;2*1-3(5-7)4(2)6-8;3-2(4,5)1-6-8-9-7-1;/h4-12H2,1-3H3;2*7-8H,1-2H3;;/q;;;-1;+3/p-1/b;2*5-3+,6-4+;; |
Clé InChI |
QWDFCNYJCLLKBB-DVTASQICSA-M |
SMILES isomérique |
CCCC[PH+](CCCC)CCCC.C/C(=N\O)/C(=N/[O-])/C.C/C(=N\O)/C(=N/[O-])/C.C1(=NN=N[N-]1)C(F)(F)F.[Co+3] |
SMILES canonique |
CCCC[PH+](CCCC)CCCC.CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.C1(=NN=N[N-]1)C(F)(F)F.[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


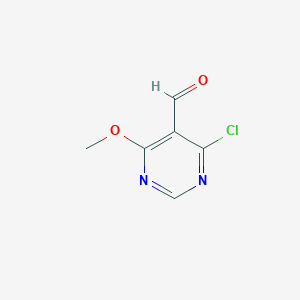

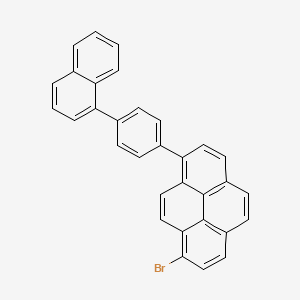

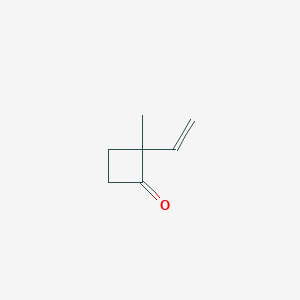

![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)

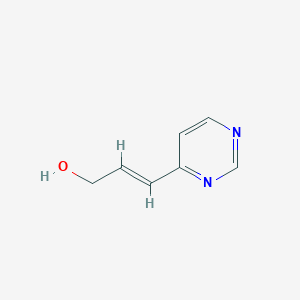
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)
